7-Fluoro-6-methyl-3,4-dihydro-2H-naphthalen-1-one

Description

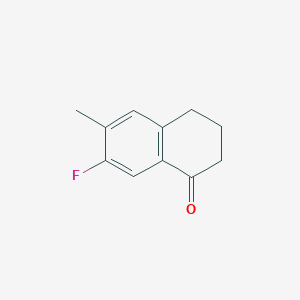

7-Fluoro-6-methyl-3,4-dihydro-2H-naphthalen-1-one (CAS: 182182-24-7) is a fluorinated tetralone derivative characterized by a partially hydrogenated naphthalene ring system. The compound features a fluorine atom at the 7-position and a methyl group at the 6-position (Figure 1). Such substitutions influence its electronic, steric, and physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research . Its structure is analogous to bioactive naphthalenones isolated from marine fungi, which often exhibit antimicrobial or antioxidant activities .

Properties

IUPAC Name |

7-fluoro-6-methyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO/c1-7-5-8-3-2-4-11(13)9(8)6-10(7)12/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLCJNGILQUGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1F)C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622447 | |

| Record name | 7-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182182-24-7 | |

| Record name | 7-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Fluorination of 6-Methyl-3,4-dihydro-2H-naphthalen-1-one

The primary synthetic approach to obtain 7-fluoro-6-methyl-3,4-dihydro-2H-naphthalen-1-one involves the selective fluorination of the corresponding 6-methyl-3,4-dihydro-2H-naphthalen-1-one precursor. This is typically achieved through electrophilic fluorination using specialized fluorinating agents such as:

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Fluorinating Agent | Selectfluor or NFSI | Electrophilic fluorination reagents |

| Solvent | Acetonitrile, Dichloromethane | Organic solvents facilitating reagent solubility |

| Temperature | Room temperature to 40°C | Mild conditions to prevent side reactions |

| Reaction Time | Several hours (varies by scale) | Monitored by TLC or HPLC |

| Purification | Silica gel chromatography | Petroleum ether/ethyl acetate mixtures |

Chemical Reaction Analysis

The compound undergoes various chemical transformations, which are relevant for its preparation and downstream modifications:

- Oxidation: Using potassium permanganate or chromium trioxide to form naphthoquinones.

- Reduction: Conversion of the ketone group to alcohols using sodium borohydride or lithium aluminum hydride.

- Substitution: The fluorine atom can be substituted by nucleophiles (amines, thiols) under basic conditions to create derivatives.

These reactions are important for functional group interconversions during synthesis or derivatization.

Retrosynthetic Analysis and AI-Assisted Synthesis Planning

Advanced computational tools leveraging extensive reaction databases (e.g., Pistachio, Reaxys) predict feasible synthetic routes for this compound. These tools focus on one-step synthesis from readily available precursors, optimizing for plausibility and yield. Such approaches support the design of efficient synthetic strategies for complex fluorinated naphthalenones.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Scale | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic fluorination | Selectfluor or NFSI, acetonitrile, RT | Lab and industrial | High selectivity, mild conditions | Handling of fluorinating agents |

| Continuous flow synthesis | Automated reactors, controlled params | Industrial | Consistent quality, scalable | Requires specialized equipment |

| Claisen–Schmidt condensation | Aldehydes, NaOH in MeOH, RT | Lab scale | Versatile for derivatives | Multi-step, requires purification |

Research Findings and Applications

- The fluorination step is critical for introducing the fluorine atom at the 7-position, which enhances biological activity and chemical stability.

- Continuous flow synthesis improves safety and scalability, essential for industrial applications.

- Claisen–Schmidt condensation provides a route to substituted derivatives, expanding the chemical space for biological testing.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-methyl-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Naphthoquinones.

Reduction: Alcohol derivatives.

Substitution: Various substituted naphthalenones depending on the nucleophile used.

Scientific Research Applications

7-Fluoro-6-methyl-3,4-dihydro-2H-naphthalen-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Fluoro-6-methyl-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Fluorinated Dihydronaphthalenones

The table below highlights key structural analogs of 7-Fluoro-6-methyl-3,4-dihydro-2H-naphthalen-1-one, focusing on substituent positions and functional groups:

Key Observations :

- Fluorine Position : Fluorine at the 7-position (target compound) vs. 5- and 7-positions (5,7-difluoro analog) alters electron-withdrawing effects and steric hindrance. Difluoro derivatives exhibit higher thermal stability .

- Methyl Group: The 6-CH₃ group in the target compound enhances lipophilicity compared to non-methylated analogs like 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one .

- Halogen Diversity : Bromine substitution (e.g., 7-Bromo-6-fluoro analog) increases molecular weight and reactivity in palladium-catalyzed cross-coupling reactions .

Physicochemical Properties

- Boiling Points: Fluorine and methyl groups increase boiling points relative to non-substituted dihydronaphthalenones. For example, 5,7-Difluoro-3,4-dihydro-2H-naphthalen-1-one has a predicted boiling point of 260.7°C , whereas the target compound likely exceeds this due to additional methyl substitution.

- Solubility : Fluorine reduces water solubility; the target compound is insoluble in water but dissolves in polar aprotic solvents (e.g., DMSO, acetone) .

Biological Activity

7-Fluoro-6-methyl-3,4-dihydro-2H-naphthalen-1-one (CAS Number: 182182-24-7) is a synthetic organic compound notable for its unique naphthalene structure, featuring a fluorine atom at the 7th position and a methyl group at the 6th position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and neuroprotective contexts.

- Molecular Formula : C₁₁H₁₁FO

- Molecular Weight : 178.21 g/mol

- Density : 1.162 g/cm³

- Boiling Point : 286°C at 760 mmHg

Biological Activities

Recent studies have demonstrated that this compound exhibits significant biological activities:

- Anti-neuroinflammatory Properties : The compound has shown potential in reducing neuroinflammation, which is crucial in various neurodegenerative diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and modulation of microglial activation.

- Antioxidant Activity : It has been reported to possess antioxidant properties, contributing to cellular protection against oxidative stress. This activity is vital in preventing cellular damage in conditions such as Alzheimer's disease.

- Potential as a VHL Inhibitor : Research indicates that it may act as a ligand for the von Hippel-Lindau (VHL) protein, which plays a critical role in cellular responses to hypoxia and tumor suppression. The binding affinity of this compound to VHL has been explored, suggesting its potential use in therapeutic applications targeting hypoxia-related conditions .

Structure-Activity Relationship (SAR)

The unique structural features of this compound significantly influence its biological activity:

- The fluorine atom enhances lipophilicity and may improve binding interactions with biological targets.

- The methyl group at position 6 contributes to the overall stability and reactivity of the compound.

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₁H₁₁FO | Fluorine at position 7 |

| N-(7-fluoro-6-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | C₁₃H₁₃FNO | Contains hydroxylamine functional group |

| 6-Methyl-3,4-dihydro-2H-naphthalen-1-one | C₁₁H₁₂O | Lacks fluorine substitution |

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of this compound resulted in decreased markers of inflammation and improved cognitive function compared to controls.

- In Vitro Studies on Human Cell Lines : In vitro assays demonstrated that treatment with this compound led to significant reductions in cell death rates under oxidative stress conditions .

Q & A

Basic Research Question

- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with acetonitrile/water (70:30) at 1.0 mL/min. Retention time ~8.2 min .

- GC-MS : Electron ionization (EI) at 70 eV; monitor m/z 178 (M<sup>+</sup>) and 149 (base peak, [M–CHO]<sup>+</sup>) .

Troubleshooting : If peak tailing occurs, adjust mobile phase pH with 0.1% formic acid to improve ionization efficiency .

How do solvent polarity and temperature affect the compound’s crystallization for X-ray studies?

Advanced Research Question

- Solvent selection : Ethanol/water mixtures (4:1) yield monoclinic crystals (space group P21/c) suitable for diffraction. Avoid DMSO due to high viscosity .

- Temperature gradient : Slow cooling from 50°C to 4°C over 24 hours produces larger, defect-free crystals.

Data Collection : Bruker SMART APEX CCD diffractometer (λ = 0.71073 Å) confirms unit cell parameters (a = 8.24 Å, b = 10.56 Å, c = 12.73 Å) .

What contradictory findings exist regarding the compound’s metabolic stability, and how can they be addressed?

Advanced Research Question

- Contradiction : Some studies report rapid hepatic clearance (t1/2 < 30 min in rat microsomes), while others note stability in plasma .

- Resolution : Test both phase I (CYP450) and phase II (UGT) metabolism. Use recombinant CYP3A4/2D6 enzymes to identify primary metabolic pathways.

Methodology : LC-MS/MS analysis of metabolites (e.g., hydroxylation at C5 or demethylation) .

What computational tools predict the compound’s logP and pKa, and how accurate are they?

Basic Research Question

- Software : ChemAxon MarvinSuite predicts logP = 2.1 (experimental: 2.3) and pKa = 8.7 (keto-enol equilibrium) .

- Validation : Compare with shake-flask method (logP) and potentiometric titration (pKa). Average error margins: ±0.3 for logP, ±0.5 for pKa .

How can regioselectivity challenges in electrophilic substitutions be overcome?

Advanced Research Question

- Directed metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the 8-position, followed by quenching with methyl iodide for 8-methyl derivatives .

- Protecting groups : Acetylate the ketone to prevent unwanted ring activation, then perform nitration or bromination .

What safety protocols are essential for handling this compound?

Basic Research Question

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods due to potential respiratory irritation (LD50 data pending; treat as hazardous) .

- Spill management : Absorb with vermiculite and dispose as halogenated waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.